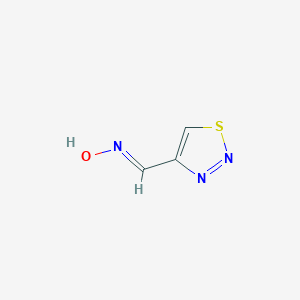

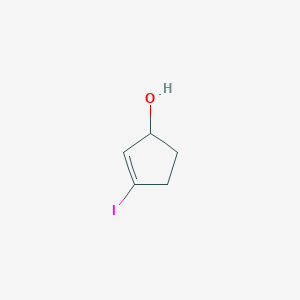

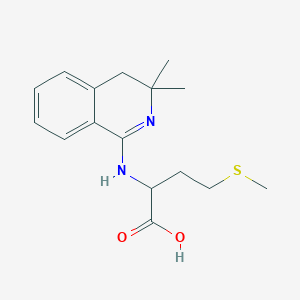

![molecular formula C11H8N2O B071778 [2,2'-联吡啶]-5-甲醛 CAS No. 179873-48-4](/img/structure/B71778.png)

[2,2'-联吡啶]-5-甲醛

描述

“[2,2’-Bipyridine]-5-carbaldehyde” is a derivative of 2,2’-bipyridine, which is an important isomer of the bipyridine family . It is a bidentate chelating ligand, forming complexes with many transition metals . It has been used in the synthesis of various metal complexes .

Synthesis Analysis

The synthesis of 2,2’-bipyridines, including “[2,2’-Bipyridine]-5-carbaldehyde”, involves catalytic C−C bond formations from C−H bonds . There are three main approaches to build well-decorated 2,2’-bipyridines from C−H bond cleavage: i) the formation of C2−C2′ bond by the dimerization of (activated) pyridines, ii) the C−H bond heteroarylation of activated pyridine, or iii) the late-stage functionalization of (activated) 2,2’-bipyridines including photoredox processes .

Molecular Structure Analysis

The molecular structure of “[2,2’-Bipyridine]-5-carbaldehyde” is similar to that of 2,2’-bipyridine . The structure of the complexes was interpreted by different spectroscopic techniques such as MS, IR, 1 H NMR, UV–Vis, elemental analysis, TG-DTG, conductivity, and magnetic susceptibility measurements .

Chemical Reactions Analysis

The chemical reactions of “[2,2’-Bipyridine]-5-carbaldehyde” involve the formation of complexes with transition metals . The coordination chemistry and analytical applications are described and placed in the context of the increasingly sophisticated methods of characterization which became available to the chemist in this time period .

Physical And Chemical Properties Analysis

The physical and chemical properties of “[2,2’-Bipyridine]-5-carbaldehyde” are similar to those of 2,2’-bipyridine . It is a colorless solid and forms complexes with many transition metals .

科学研究应用

Transition-Metal Catalysis

[2,2’-Bipyridine]-5-carbaldehyde is a valuable ligand in transition-metal catalysis. Its ability to form stable complexes with metals enhances the efficiency of catalytic reactions . This compound is particularly useful in cross-coupling reactions such as Suzuki, Negishi, and Stille coupling, where it can improve yield and reaction conditions.

Photosensitizers

As a photosensitizer, [2,2’-Bipyridine]-5-carbaldehyde plays a crucial role in converting light energy into chemical energy. It’s used in dye-sensitized solar cells (DSSCs) to enhance the absorption of light and facilitate electron transfer processes .

Supramolecular Chemistry

In supramolecular chemistry, [2,2’-Bipyridine]-5-carbaldehyde contributes to the construction of complex structures through non-covalent interactions. It’s involved in the creation of molecular assemblies that have potential applications in nanotechnology and materials science .

CO2 Capture

This compound has been utilized in the synthesis of polyaminal networks for CO2 capture. The presence of [2,2’-Bipyridine]-5-carbaldehyde in these networks increases their ability to adsorb CO2, which is vital for addressing global warming and environmental concerns .

Biological Activity

Bipyridine derivatives exhibit biological activities, including antifungal, antibacterial, and antiviral properties. [2,2’-Bipyridine]-5-carbaldehyde can be used to synthesize these biologically active molecules, contributing to pharmaceutical research and development .

Chemical Sensing

The compound’s ability to bind with metal ions makes it an excellent candidate for developing chemical sensors. These sensors can detect the presence of specific ions or molecules, which is essential in environmental monitoring and diagnostics .

Material Science

In material science, [2,2’-Bipyridine]-5-carbaldehyde is used to create functional materials with unique properties. It can be incorporated into polymers, coatings, and other materials to enhance their performance and functionality .

Organic Synthesis

Lastly, [2,2’-Bipyridine]-5-carbaldehyde is a starting material for the synthesis of various organic compounds. Its versatility allows chemists to design and develop new molecules with potential applications in different fields of chemistry .

作用机制

The mechanism of action of “[2,2’-Bipyridine]-5-carbaldehyde” involves the formation of complexes with transition metals . The coordination compounds incorporating 1 have played crucial roles in developing our understanding of the thermodynamics and kinetics of complexation of metal ions, the bonding, photochemistry, photophysics, and electrochemistry of metal complexes .

安全和危害

“[2,2’-Bipyridine]-5-carbaldehyde” should be handled with care. It is recommended to wear personal protective equipment/face protection, avoid dust formation, use only under a chemical fume hood, do not breathe (dust, vapor, mist, gas), do not ingest, and keep containers tightly closed in a dry, cool and well-ventilated place .

未来方向

The future directions of “[2,2’-Bipyridine]-5-carbaldehyde” research involve the development of new synthesis methods and the exploration of its applications in various fields . For example, it can be used as a scaffold in supramolecular and metallosupramolecular chemistry . Furthermore, it has potential applications in catalysis, material science, and others .

属性

IUPAC Name |

6-pyridin-2-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-8-9-4-5-11(13-7-9)10-3-1-2-6-12-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYRALBSJJJBAMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30446376 | |

| Record name | 2,2'-bipyridine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2,2'-Bipyridine]-5-carbaldehyde | |

CAS RN |

179873-48-4 | |

| Record name | [2,2′-Bipyridine]-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179873-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-bipyridine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30446376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(pyridin-2-yl)pyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is [2,2'-Bipyridine]-5-carbaldehyde used in the design of metal-binding ligands?

A1: [2,2'-Bipyridine]-5-carbaldehyde serves as a key precursor for constructing ditopic ligands, molecules capable of binding two metal centers. For instance, reacting [2,2'-Bipyridine]-5-carbaldehyde with 5-(4-amino-2-thiabutyl)-5-methyl-3,7-dithianonane-1,9-diamine yields a ligand (L) that can bind one metal ion through the bipyridine moiety and potentially another within the cavity formed by the remaining N3S3 portion [, ]. This strategy allows researchers to explore the properties of bimetallic complexes and their potential applications in various fields.

Q2: What is known about the stability and electrochemical behavior of Iron(II) complexes incorporating [2,2'-Bipyridine]-5-carbaldehyde derived ligands?

A2: Studies on Iron(II) complexes with ligands derived from [2,2'-Bipyridine]-5-carbaldehyde reveal interesting properties. For example, the complex [Fe(HL)]3+, where HL is the protonated form of ligand L mentioned above, exhibits reduced stability in basic conditions compared to the standard [Fe(bipy)3]2+ complex [, ]. Electrochemically, [Fe(HL)]3+ displays irreversible oxidation at a potential approximately 60 mV higher than [Fe(bipy)3]2+ in aqueous solutions [, ]. This difference in behavior highlights how modifications to the ligand structure can impact the stability and redox properties of the resulting metal complexes.

Q3: Can NMR spectroscopy be used to study complexes incorporating [2,2'-Bipyridine]-5-carbaldehyde?

A3: Yes, NMR spectroscopy, particularly 1H NMR, proves to be a valuable tool for characterizing Cobalt(II) complexes containing [2,2'-Bipyridine]-5-carbaldehyde derived ligands. These paramagnetic complexes exhibit shifted 1H NMR signals, enabling the identification and assignment of different species in solution, even within dynamic libraries of heteroleptic complexes []. This approach provides insights into the solution-phase behavior and ligand exchange processes of these complexes.

Q4: Are there alternative synthetic routes to functionalized bipyridine derivatives?

A4: While [2,2'-Bipyridine]-5-carbaldehyde is a valuable precursor, alternative synthetic routes exist for functionalizing the bipyridine scaffold. For instance, 5-ethynyl-2,2'-bipyridine can be synthesized from 5-methyl-2,2'-bipyridine, offering a different functional handle for further elaboration []. Exploring various synthetic strategies allows researchers to access a wider range of bipyridine derivatives with tailored properties for specific applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

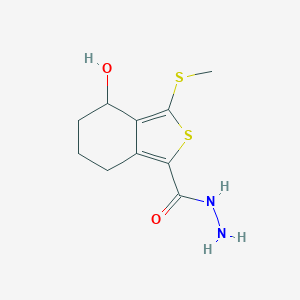

![(2S)-N-[(2S)-1-[[(2S)-1-Amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanamide](/img/structure/B71700.png)

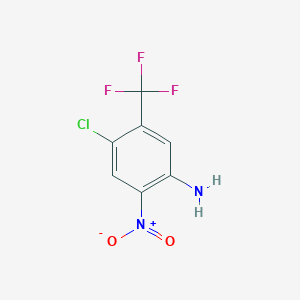

![Ethyl isoxazolo[5,4-c]isoxazole-3-carboxylate](/img/structure/B71703.png)

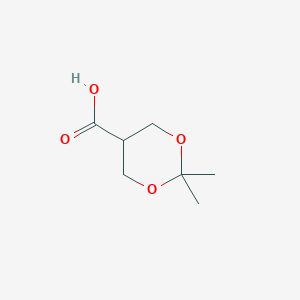

![7-Ethoxy-5H-benzo[7]annulen-5-one](/img/structure/B71710.png)

![Propionic Acid (1R,2S)-2-[N-Benzyl-N-(mesitylenesulfonyl)amino]-1-phenylpropyl Ester](/img/structure/B71713.png)

![7-Ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B71726.png)